molecular formula C11H11NO3 B8766002 Methyl 6-hydroxy-1-methyl-1H-indole-2-carboxylate

Methyl 6-hydroxy-1-methyl-1H-indole-2-carboxylate

Cat. No.: B8766002
M. Wt: 205.21 g/mol
InChI Key: APUJFYWZXNUXLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-hydroxy-1-methyl-1H-indole-2-carboxylate is a useful research compound. Its molecular formula is C11H11NO3 and its molecular weight is 205.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

methyl 6-hydroxy-1-methylindole-2-carboxylate

InChI

InChI=1S/C11H11NO3/c1-12-9-6-8(13)4-3-7(9)5-10(12)11(14)15-2/h3-6,13H,1-2H3

InChI Key

APUJFYWZXNUXLB-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC2=C1C=C(C=C2)O)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 6-methoxy-1H-indole-2-carboxylic acid methyl ester (11.57 g, 56.38 mmol) in N,N-dimethylformamide (DMF) (100 mL) was added 60% sodium hydride in oil (2.93 g, 73.29 mmol) under ice cooling. After the mixture was stirred for 15 minutes, iodomethane (3.86 mL, 62.02 mmol) was added and the mixture was stirred at the same temperature for 1 hour. To the mixture were added water and diethyl ether (Et2O), and then resulting precipitate was collected by filtration. The white precipitate was dissolved in dichloromethane (200 mL), and to the solution was added dropwise boron tribromide dichloromethane solution (100 mL) while ice cooling under an argon atmosphere. The reaction mixture was stirred at the same temperature for 1 hour, and then quenched with methanol (MeOH). The solvent was evaporated in vacuo, and water was added to the residue. The aqueous mixture was extracted with ethyl acetate (AcOEt). The organic layer was washed with brine, dried over anhydrous sodium sulfate, and evaporated in vacuo to give 10.19 g of the title compound as a brown powder.
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11.57 g
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oil
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2.93 g
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100 mL
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3.86 mL
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